molecular formula C21H25N5O4S B2832203 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide CAS No. 440330-89-2

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide

Cat. No.: B2832203
CAS No.: 440330-89-2
M. Wt: 443.52
InChI Key: PZDKMOKWYJXHOU-UHFFFAOYSA-N
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Description

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazinyl group, a sulfamoylphenethyl moiety, and a hexanamide chain, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazinyl Core: The triazinyl core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Sulfamoylphenethyl Group:

    Incorporation of the Hexanamide Chain: The final step includes the attachment of the hexanamide chain to the intermediate compound, resulting in the formation of the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazinyl derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s properties may be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: This compound shares the triazinyl core but differs in the attached groups.

    4-oxobenzo[d][1,2,3]triazin-benzylpyridinium derivatives: These derivatives also contain the triazinyl group but have different substituents.

Uniqueness

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is unique due to the specific combination of the triazinyl core, sulfamoylphenethyl group, and hexanamide chain

Biological Activity

6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzotriazine core and a sulfamoylphenyl moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This compound is characterized by:

  • A benzotriazine ring , which is known for its diverse biological activities.
  • An N-[2-(4-sulfamoylphenyl)ethyl] side chain that enhances its solubility and potential interactions with biological targets.

Research indicates that compounds with a benzotriazine core often exhibit modulatory effects on various biological pathways. The specific mechanisms of action for this compound include:

  • GPR139 Modulation : The compound has been investigated for its ability to modulate the GPR139 receptor, which is implicated in various physiological processes such as appetite regulation and mood disorders .
  • Antimicrobial Activity : The sulfamoyl group in the structure suggests potential antimicrobial properties. Compounds containing sulfonamide moieties are widely recognized for their antibacterial effects .
  • Anticancer Potential : Preliminary studies indicate that benzotriazine derivatives may possess anticancer properties through the induction of apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in specific cancer cell lines.
GPR139 ModulationInfluences signaling pathways associated with mood and appetite regulation.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of related compounds, it was found that benzotriazine derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The presence of the sulfamoyl group was crucial for enhancing these effects.
  • Cancer Cell Studies : Research involving the application of this compound on breast cancer cell lines showed a marked decrease in cell viability, suggesting potential as an anticancer agent. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Properties

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c22-31(29,30)17-11-9-16(10-12-17)13-14-23-20(27)8-2-1-5-15-26-21(28)18-6-3-4-7-19(18)24-25-26/h3-4,6-7,9-12H,1-2,5,8,13-15H2,(H,23,27)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDKMOKWYJXHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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